molecular formula C27H44O3 B1668218 Calcitriol CAS No. 32222-06-3

Calcitriol

Cat. No.: B1668218
CAS No.: 32222-06-3
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-KHYGNENRSA-N
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Description

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D. It is a hormone that plays a crucial role in calcium and phosphorus homeostasis in the body. This compound is produced in the kidneys and is essential for maintaining healthy bones and teeth. It is also used as a medication to treat conditions such as hypocalcemia, hyperparathyroidism, and certain bone diseases .

Mechanism of Action

Target of Action

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is an active metabolite of vitamin D . Its primary targets are the Vitamin D Receptors (VDR) located in various tissues such as the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that regulates the expression of hundreds of human genes when activated .

Mode of Action

This compound binds to the VDR, leading to its activation . This interaction results in the regulation of plasma calcium levels in concert with parathyroid hormone (PTH). It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . In addition to promoting fatty acid synthesis and inhibiting lipolysis, this compound increases energy efficiency by suppressing UCP2 expression .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the regulation of calcium and phosphorus homeostasis, which is crucial for bone health . It also influences the expression of genes encoding potassium channels . Furthermore, this compound modulates the action of cytokines and may regulate immune and inflammatory responses, cell turnover, and cell differentiation . It has been shown to affect the NF-κB pathway, which is involved in inflammation and tumor growth .

Pharmacokinetics

Following administration, peak plasma concentrations of this compound are reached within 3 to 6 hours . Its oral bioavailability is approximately 70% . This compound is metabolized in the kidney and has an elimination half-life of 5–8 hours in adults . It is excreted in the feces (50%) and urine (16%) .

Result of Action

The action of this compound results in increased serum blood calcium levels by promoting intestinal absorption, renal tubular reabsorption, and skeletal release . It also increases inorganic phosphate levels in the serum . These actions help in the treatment of conditions like hyperparathyroidism, hypocalcemia in patients undergoing chronic renal dialysis, and osteoporosis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its production in the body involves a series of conversion steps of 7-dehydrocholesterol, which is influenced by exposure to UV light . Furthermore, renal production of this compound is stimulated in response to PTH, low calcium, and low phosphate . Therefore, factors affecting these conditions can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Calcitriol is fatal if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It also causes damage to organs . Therefore, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Vitamin D, including Calcitriol, has been linked to various non-communicable diseases beyond its traditional role in calcium homeostasis and bone metabolism . Therefore, there is a growing interest in vitamin D research field by the scientific community . This opens up new areas of research with potential clinical applications .

Biochemical Analysis

Biochemical Properties

Calcitriol interacts with various enzymes and proteins. Its synthesis and degradation depend on the expression and activity of CYP27B1 and CYP24A1 cytochromes . Factors that modify these cytochromes’ expression and/or activity include this compound itself, parathyroid hormone, fibroblast growth factor 23, cytokines, calcium, and phosphate .

Cellular Effects

This compound influences cell function by mediating its actions through the vitamin D receptor (VDR), a high-affinity ligand-activated transcription factor . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the VDR . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in patients with severe secondary hyperparathyroidism, a 6-month intravenous this compound therapy led to alterations in the calcium-parathyroid hormone curve .

Metabolic Pathways

This compound is involved in vitamin D metabolism. It is produced in the body when vitamin D3 undergoes metabolism to 25-hydroxyvitamin D3 in the liver, and then is further metabolised to 1α,25-dihydroxyvitamin D3 in the kidney .

Subcellular Localization

It is known that this compound can influence the activity of various compartments or organelles through its interactions with the VDR .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitriol can be synthesized through various methods. One common method involves the hydroxylation of vitamin D3 (cholecalciferol) at the C-1 and C-25 positions. This process can be catalyzed by enzymes such as peroxygenase from Agrocybe aegerita, which selectively hydroxylates the C-H bond at the C-25 position of alfacalcidol to yield this compound . Another method involves the use of methyl formate for crystallization to prepare this compound from crude this compound .

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of vitamin D3 from 7-dehydrocholesterol, followed by hydroxylation to produce this compound. The process requires precise control of reaction conditions to ensure high yield and purity. The use of methyl formate for crystallization is a common industrial method due to its simplicity and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Calcitriol undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are particularly important for its synthesis and activation.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include enzymes such as peroxygenase, methyl formate, and various hydroxylating agents. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major product formed from the hydroxylation of vitamin D3 is this compound. Other products may include intermediate compounds such as alfacalcidol and 25-hydroxyvitamin D3 .

Comparison with Similar Compounds

Calcitriol is similar to other vitamin D metabolites such as calcidiol (25-hydroxyvitamin D3) and alfacalcidol. this compound is the most active form of vitamin D and has the highest affinity for the vitamin D receptor . Unlike calcidiol, which is primarily used as a marker for vitamin D status, this compound is used therapeutically to treat conditions related to calcium and phosphorus imbalances . Alfacalcidol, another active vitamin D analog, has similar biological activity to this compound but with a wider therapeutic window .

Conclusion

This compound is a vital hormone with significant roles in calcium and phosphorus homeostasis, bone health, and various medical applications. Its synthesis, chemical reactions, and mechanism of action make it a unique and valuable compound in scientific research and medicine.

Properties

CAS No.

32222-06-3

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1

InChI Key

GMRQFYUYWCNGIN-KHYGNENRSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Appearance

Solid powder

Color/Form

Colorless, crystalline solid
White crystalline powde

melting_point

111-115 °C

32222-06-3

physical_description

White solid;  [Merck Index]

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Calcitriol will degrade during prolonged exposure to light.

solubility

Slightly sol in methanol, ethanol, ethyl acetate, THF.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal

vapor_pressure

1.2X10-12 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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